5-HT2A Receptor Activation Potency: 38-Fold Superior to DMT and 361-Fold Superior to Psilocin
In a direct head-to-head comparison of functional 5-HT2A receptor activation using calcium mobilization assays in HEK293 cells expressing human 5-HT2A receptors, 5-MeO-AMT exhibited an EC50 of 2–8.4 nM, representing a potency 38-fold greater than N,N-dimethyltryptamine (DMT; EC50 not specified but 38-fold higher) and 361-fold greater than psilocin (4-HO-DMT) in the same study [1]. This places 5-MeO-AMT as the most potent tryptamine 5-HT2A agonist among all compounds tested in that investigation, including LSD and mescaline. At the 5-HT2B receptor, 5-MeO-AMT showed an EC50 of 4 nM, further distinguishing it from DMT and psilocin which exhibit substantially lower 5-HT2B potency [1].
| Evidence Dimension | Functional 5-HT2A receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2–8.4 nM (human 5-HT2A, Ca²⁺ mobilization assay) |
| Comparator Or Baseline | DMT (38-fold lower potency); Psilocin (361-fold lower potency) — fold-difference values reported relative to 5-MeO-AMT within the same study |
| Quantified Difference | 38-fold more potent than DMT; 361-fold more potent than psilocin |
| Conditions | HEK293 cells expressing human 5-HT2A receptor; calcium mobilization assay (Rickli et al., 2016) |
Why This Matters
For researchers studying 5-HT2A-mediated signaling or screening antagonist candidates, 5-MeO-AMT provides an exceptionally potent reference agonist that can reveal partial agonism or subtle antagonism that would be undetectable with weaker agonists like DMT or psilocin.
- [1] Rickli A, Moning OD, Hoener MC, Liechti ME. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Eur Neuropsychopharmacol. 2016;26(8):1327-1337. View Source
